N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidinone derivative characterized by:
- Core structure: A fused thieno[3,2-d]pyrimidin-4-one ring system.
- Substituents:
- A 2-fluorobenzyl group at position 3 of the pyrimidine ring.
- A sulfanyl-linked acetamide moiety at position 2, connected to a 2-ethyl-6-methylphenyl group.
- Molecular formula: C₂₃H₂₁FN₃O₂S.
- Molecular weight: 403.50 g/mol .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2S2/c1-3-16-9-6-7-15(2)21(16)27-20(29)14-32-24-26-19-11-12-31-22(19)23(30)28(24)13-17-8-4-5-10-18(17)25/h4-12H,3,13-14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZMEIFLKOBQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially affecting the compound’s stability.
Substitution: This reaction could involve the replacement of one functional group with another, potentially modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, this compound could be studied for its potential biological activity, such as its ability to interact with specific enzymes or receptors. This could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential to treat various diseases or conditions. This could involve preclinical studies to assess its efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials or as a component in various industrial processes. This could include applications in electronics, coatings, or polymers.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, altering their activity, or modulating specific signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
2-[(5-Ethyl-6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(3-fluorophenyl)acetamide
- Substituents :
- 5-Ethyl and 6-methyl groups on the pyrimidine.
- Acetamide linked to a 3-fluorophenyl group.
- Fluorine at the 3-position of the phenyl group (vs. 2-fluorobenzyl in the target) may alter electronic interactions .
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide
- Core: Thieno[2,3-d]pyrimidinone (different ring fusion orientation).
- Substituents :
- 6-Ethyl and 3-phenyl groups on the pyrimidine.
- 4-Nitrophenyl acetamide.
- Thieno[2,3-d] fusion alters electronic distribution and steric accessibility .
Substituent-Driven Comparisons
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Substituents :
- 4-Methyl on pyrimidine.
- 2,3-Dichlorophenyl acetamide.
- Key differences :
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Core: Thieno[3,2-d]pyrimidinone (same as target).
- Substituents :
- 4-Chlorophenyl on pyrimidine.
- Trifluoromethylphenyl acetamide.
- Chlorine at the 4-position (vs. 2-fluorobenzyl) may alter steric interactions .
Research Implications
- Target compound advantages: The 2-fluorobenzyl group and thieno[3,2-d]pyrimidinone core may synergize to improve target binding and solubility compared to analogs .
- Analog limitations : Nitro (Analog 2) and dichloro (Analog 3) groups introduce metabolic liabilities (e.g., nitro reduction, dehalogenation) .
- Future directions : Structural optimization of the acetamide-linked aryl groups (e.g., fluorinated or trifluoromethyl moieties) could enhance pharmacokinetic profiles .
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula for this compound is . The structure is characterized by the presence of a thieno[3,2-d]pyrimidine moiety, which is known for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thieno[3,2-d]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines, showing promising results.
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
| A549 | 26.00 | Apoptotic pathway activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, the compound demonstrated significant activity against the MCF7 cell line, a commonly used model for breast cancer research.
The biological activity of this compound is attributed to multiple mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G1/S transition.
- Inhibition of Proliferation : By targeting specific kinases involved in cell division, it effectively reduces cancer cell proliferation.
Study 1: Efficacy in MCF7 Cell Line
In a controlled study, this compound was tested on MCF7 cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM.
Study 2: Comparative Analysis with Other Compounds
When compared to other thieno[3,2-d]pyrimidine derivatives, this compound exhibited superior activity against the NCI-H460 lung cancer cell line. The enhanced potency suggests that structural modifications may enhance biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
